8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that features a piperidine ring attached to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a chromenone precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The chromenone structure may also play a role in the compound’s biological effects by participating in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one
- 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
8-(piperidin-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to its specific combination of a piperidine ring and a chromenone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
8-(piperidin-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C16H17NO4/c18-16-6-11(9-17-4-2-1-3-5-17)12-7-14-15(20-10-19-14)8-13(12)21-16/h6-8H,1-5,9-10H2 |
InChI Key |
UALWBDPOXAPSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Origin of Product |
United States |
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